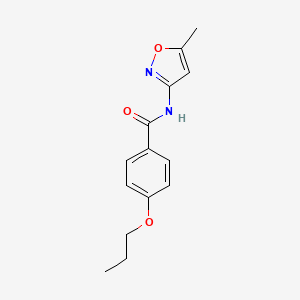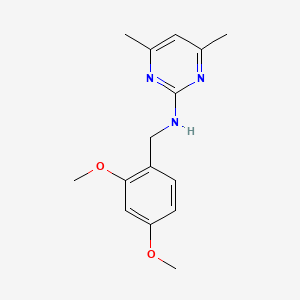![molecular formula C17H17FN2O2S B3914577 Propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate CAS No. 6132-69-0](/img/structure/B3914577.png)
Propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate
Descripción general
Descripción
Propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate is a chemical compound with the molecular formula C17H16FN2O2S It is known for its unique structure, which includes a propyl ester group, a fluorophenyl group, and a carbamothioylamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-chlorobenzoic acid to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate can be compared with other similar compounds, such as:
- Propyl 4-[(4-chlorophenyl)carbamothioylamino]benzoate
- Propyl 4-[(4-bromophenyl)carbamothioylamino]benzoate
- Propyl 4-[(4-methylphenyl)carbamothioylamino]benzoate
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to its analogs.
Propiedades
IUPAC Name |
propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-2-11-22-16(21)12-3-7-14(8-4-12)19-17(23)20-15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMBYDBKTAXZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365158 | |
| Record name | propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6132-69-0 | |
| Record name | propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B3914495.png)
![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-4-methoxybenzenesulfonohydrazide](/img/structure/B3914503.png)
![(4-BUTOXYPHENYL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3914508.png)
![methyl (2S,4R)-1-methyl-4-{[4-(1H-pyrazol-5-yl)benzoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3914509.png)
![8-[(1,3-benzodioxol-5-yloxy)acetyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3914521.png)

![2-{[3-(Methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B3914538.png)

![4-tert-butyl-N'-[(5-chloro-2-thienyl)methylene]cyclohexanecarbohydrazide](/img/structure/B3914565.png)
![2,2-dibromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B3914570.png)
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B3914571.png)

![(2E)-3-(4-bromothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3914607.png)
![3-(1-naphthyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3914613.png)
